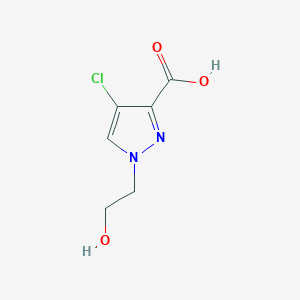
4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chloro group at the 4-position, a hydroxyethyl group at the 1-position, and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated pyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-1-(2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of 4-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyethyl groups play crucial roles in binding to these targets, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity .
Comparación Con Compuestos Similares
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and biological activities.
1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid:
4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological effects.
Uniqueness: 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H7ClN2O3 |
|---|---|
Peso molecular |
190.58 g/mol |
Nombre IUPAC |
4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O3/c7-4-3-9(1-2-10)8-5(4)6(11)12/h3,10H,1-2H2,(H,11,12) |
Clave InChI |
URBVMQFVKXZNLH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CCO)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
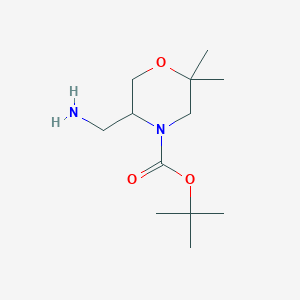

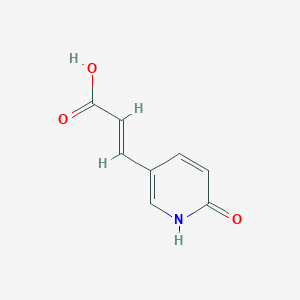
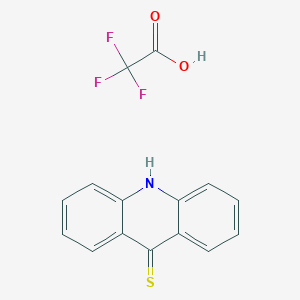
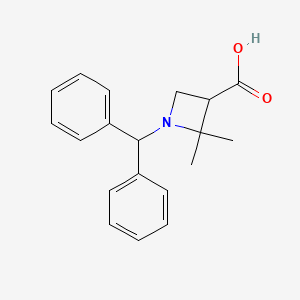
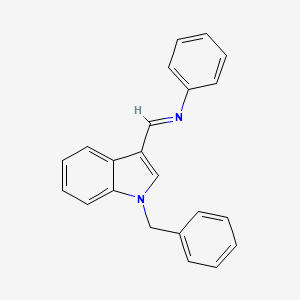
![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
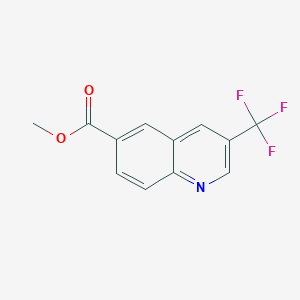
![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
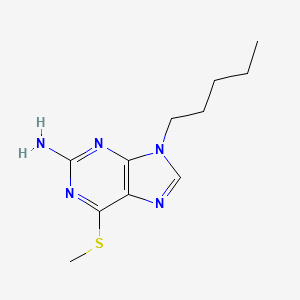
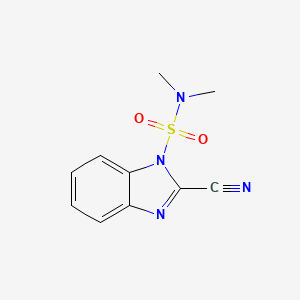
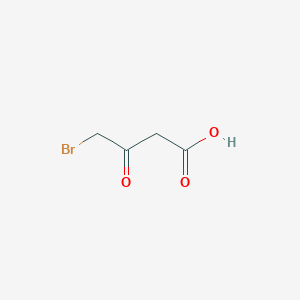
![1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12937076.png)
